molecular formula C11H12BrNOS B7585419 (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone

(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone

Cat. No. B7585419
M. Wt: 286.19 g/mol
InChI Key: VNEMQJLKBDEPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, also known as BM-TM, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood, but it is believed to act through multiple pathways. One study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Another study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low cost. However, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has limited solubility in water, which may make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the potential side effects and toxicity of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone.

Future Directions

There are several potential future directions for research on (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone. One area of interest is its potential use in combination with other drugs for the treatment of cancer or diabetes. Another area of interest is the development of more potent and selective (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone analogues. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone.
In conclusion, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is a synthetic compound with potential therapeutic properties that has gained interest in the scientific community. Its ease of synthesis and low cost make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action and potential side effects of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, as well as its potential use in the treatment of various diseases.

Synthesis Methods

(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of 3-bromo-4-methylbenzaldehyde with thiourea, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with sodium methoxide.

Scientific Research Applications

(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been the subject of several scientific studies due to its potential therapeutic properties. One study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has anti-cancer properties by inducing apoptosis in cancer cells. (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity in diabetic rats.

properties

IUPAC Name

(3-bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c1-8-2-3-9(6-10(8)12)11(14)13-4-5-15-7-13/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEMQJLKBDEPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCSC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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